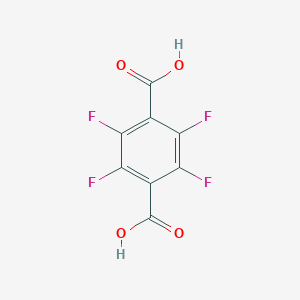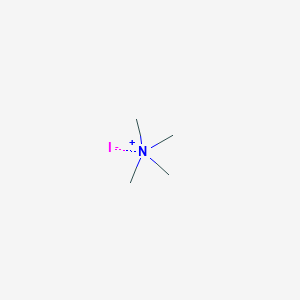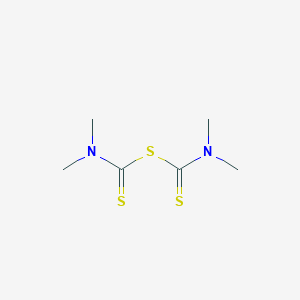
AT-Resolvin D1
Übersicht
Beschreibung
Aspirin-getriggertes Resolvin D1, auch bekannt als 7S,8R,17R-Trihydroxy-4Z,9E,11E,13Z,15E,19Z-Docosahexaensäure, ist ein spezialisierter Lipid-Mediator zur Auflösung von Entzündungen, der aus Omega-3-Fettsäuren gewonnen wird. Es entsteht durch die Einwirkung von Aspirin auf die Cyclooxygenase-2, was zur Bildung eines einzigartigen Epimers von Resolvin D1 führt. Diese Verbindung spielt eine entscheidende Rolle bei der Auflösung von Entzündungen und hat sich als wirksam entzündungshemmend und organschützend erwiesen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Aspirin-getriggertes Resolvin D1 kann über zwei verschiedene biosynthetische Wege synthetisiert werden. Der erste Weg beinhaltet das Enzym Cyclooxygenase-2, das Docosahexaensäure in 17S-Hydroxy-Docosahexaensäure umwandelt. Dieser Zwischenstoff wird dann weiter zu Resolvin D1 umgewandelt. Der zweite Weg beinhaltet aspirinacetylierte Cyclooxygenase-2, die 17R-Hydroxy-Docosahexaensäure produziert, was zur Bildung von aspirin-getriggertem Resolvin D1 führt .
Industrielle Produktionsmethoden: Die industrielle Produktion von aspirin-getriggertem Resolvin D1 beinhaltet in der Regel die großtechnische Extraktion von Docosahexaensäure aus marinen Quellen, gefolgt von der enzymatischen Umwandlung unter Verwendung von Cyclooxygenase-2 oder aspirinacetylierter Cyclooxygenase-2. Das resultierende Produkt wird dann mithilfe chromatographischer Verfahren gereinigt, um aspirin-getriggertes Resolvin D1 mit hoher Reinheit zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: Aspirin-getriggertes Resolvin D1 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine biologische Aktivität und Stabilität unerlässlich.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von aspirin-getriggertem Resolvin D1 verwendet werden, sind Cyclooxygenase-2, Aspirin und Docosahexaensäure. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und pH-Werte, um eine optimale Enzymaktivität und Produktausbeute zu gewährleisten .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit aspirin-getriggertem Resolvin D1 gebildet werden, umfassen verschiedene hydroxylierte Derivate von Docosahexaensäure, die zu ihren entzündungshemmenden und proauflösenden Eigenschaften beitragen .
Wissenschaftliche Forschungsanwendungen
Aspirin-getriggertes Resolvin D1 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Mechanismen der Lipid-Mediator-Biosynthese und deren Rolle bei der Auflösung von Entzündungen zu untersuchen. In der Biologie wird es eingesetzt, um die zellulären und molekularen Wege zu untersuchen, die an Entzündungen und Gewebsreparatur beteiligt sind. In der Medizin wird aspirin-getriggertes Resolvin D1 auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis, Herz-Kreislauf-Erkrankungen und Krebs untersucht . In der Industrie wird es bei der Entwicklung von entzündungshemmenden Medikamenten und Nahrungsergänzungsmitteln eingesetzt .
Wirkmechanismus
Aspirin-getriggertes Resolvin D1 entfaltet seine Wirkung, indem es mit spezifischen molekularen Zielen und Signalwegen interagiert, die an der Auflösung von Entzündungen beteiligt sind. Es bindet an den ALX/FPR2-Rezeptor, was zur Hemmung von proinflammatorischen Signalwegen wie dem Nuclear Factor kappa B und der extrazellulären signalregulierten Kinase 1/2 führt. Dies führt zur Reduktion von proinflammatorischen Zytokinen und zur Förderung von antiinflammatorischen Zytokinen. Darüber hinaus fördert aspirin-getriggertes Resolvin D1 die Clearance von apoptotischen Zellen und Zelltrümmern durch Makrophagen, was zur Auflösung von Entzündungen beiträgt .
Wirkmechanismus
Target of Action
AT-RvD1, a lipid mediator produced during the resolution of inflammation, primarily targets bronchial epithelial cells . It also interacts with the ALX/FPR2 receptor , which is crucial for its anti-inflammatory effects .
Mode of Action
AT-RvD1 demonstrates anti-inflammatory and pro-resolution effects in several inflammatory experimental models . It significantly reduces the concentration of IL-8 and IL-6 , two key inflammatory cytokines, and increases IL-10 production in bronchial epithelial cells stimulated with Cryptococcus neoformans . AT-RvD1 also reduces the activation of NF-kB , a protein complex that controls transcription of DNA, cytokine production and cell survival .
Biochemical Pathways
AT-RvD1 is involved in the regulation of several biochemical pathways. It reduces the phosphorylation of NF-κB and ERK1/2 , key proteins involved in the regulation of immune responses . . The anti-inflammatory effects of AT-RvD1 are dependent on the ALX/FPR2 receptor .
Pharmacokinetics
A study has used physiologically-based pharmacokinetic (pbpk) modeling to predict the pharmacokinetics of rvd1 in humans . The PBPK model provides an appropriate dose and estimates of clearance and other pharmacokinetic parameters for RvD1 in humans .
Result of Action
AT-RvD1 has significant anti-inflammatory effects in bronchial epithelial cells infected with Cryptococcus neoformans, without affecting the development of C. neoformans infection in the airways . It also protects mouse skin against UVB-induced inflammation and oxidative stress .
Biochemische Analyse
Biochemical Properties
AT-Resolvin D1 is involved in several biochemical reactions that contribute to its anti-inflammatory and pro-resolving properties. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the ALX/FPR2 receptor, a G-protein-coupled receptor that mediates the anti-inflammatory actions of this compound . This interaction leads to the inhibition of nuclear factor kappa B (NF-κB) activation and the reduction of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) . Additionally, this compound has been shown to modulate the activity of enzymes involved in the biosynthesis of other specialized pro-resolving mediators, further enhancing its anti-inflammatory effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In bronchial epithelial cells, this compound reduces the production of pro-inflammatory cytokines and enhances the production of anti-inflammatory cytokines . It also influences cell signaling pathways, such as the phosphorylation of NF-κB and extracellular signal-regulated kinase (ERK1/2), which are crucial for the inflammatory response . In microglial cells, this compound promotes the phagocytosis of neutrophils and reprograms energy metabolism from glycolysis to oxidative phosphorylation, thereby reducing neuroinflammation . These effects highlight the compound’s ability to modulate cellular metabolism and immune responses.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. This compound binds to the ALX/FPR2 receptor, leading to the inhibition of NF-κB activation and the reduction of pro-inflammatory cytokine production . It also modulates the activity of enzymes involved in the biosynthesis of other specialized pro-resolving mediators, enhancing its anti-inflammatory effects . Additionally, this compound has been shown to suppress the Stat1-Cxcl10 signaling pathway in macrophages, reducing inflammation and preventing cell death . These molecular interactions and signaling pathways are crucial for the compound’s anti-inflammatory and pro-resolving actions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its anti-inflammatory properties over extended periods . In bronchial epithelial cells, the anti-inflammatory effects of this compound were sustained for at least 24 hours, with significant reductions in pro-inflammatory cytokine production . Additionally, in microglial cells, this compound promoted the phagocytosis of neutrophils and reduced neuroinflammation over several days . These findings indicate that this compound has long-lasting effects on cellular function and inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on UVB-induced skin inflammation, different dosages of this compound were administered to mice, and the results showed that higher doses (300 pg/animal) were more effective in reducing inflammation and oxidative stress . . Therefore, careful consideration of dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways that contribute to its anti-inflammatory and pro-resolving effects. It is biosynthesized from omega-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), through a series of enzymatic reactions . The compound interacts with enzymes such as 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), which are involved in the biosynthesis of other specialized pro-resolving mediators . These interactions enhance the production of anti-inflammatory lipid mediators and contribute to the resolution of inflammation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is transported to sites of inflammation through the bloodstream and is taken up by immune cells, such as macrophages and neutrophils . In a mouse model of myocardial ischemia-reperfusion injury, this compound was shown to accumulate in the injured area, promoting the clearance of dead cells and enhancing tissue repair . This targeted delivery and controlled release of this compound are essential for its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. In macrophages, this compound promotes the nuclear exclusion of 5-lipoxygenase (5-LOX), thereby reducing the production of pro-inflammatory leukotrienes and enhancing the production of anti-inflammatory lipoxins . Additionally, this compound has been shown to induce autophagy in microglial cells, promoting the maturation of autophagosomes and their fusion with lysosomes . These subcellular processes are crucial for the anti-inflammatory and pro-resolving actions of this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aspirin-triggered resolvin D1 can be synthesized through two distinct biosynthetic pathways. The first pathway involves the enzyme cyclooxygenase-2, which converts docosahexaenoic acid into 17S-hydroxy-docosahexaenoic acid. This intermediate is then further transformed into resolvin D1. The second pathway involves aspirin-acetylated cyclooxygenase-2, which produces 17R-hydroxy-docosahexaenoic acid, leading to the formation of aspirin-triggered resolvin D1 .
Industrial Production Methods: Industrial production of aspirin-triggered resolvin D1 typically involves the large-scale extraction of docosahexaenoic acid from marine sources, followed by enzymatic conversion using cyclooxygenase-2 or aspirin-acetylated cyclooxygenase-2. The resulting product is then purified using chromatographic techniques to obtain high-purity aspirin-triggered resolvin D1 .
Analyse Chemischer Reaktionen
Types of Reactions: Aspirin-triggered resolvin D1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of aspirin-triggered resolvin D1 include cyclooxygenase-2, aspirin, and docosahexaenoic acid. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity and product yield .
Major Products Formed: The major products formed from the reactions involving aspirin-triggered resolvin D1 include various hydroxylated derivatives of docosahexaenoic acid, which contribute to its anti-inflammatory and pro-resolving properties .
Wissenschaftliche Forschungsanwendungen
Aspirin-triggered resolvin D1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of lipid mediator biosynthesis and their roles in inflammation resolution. In biology, it is employed to investigate the cellular and molecular pathways involved in inflammation and tissue repair. In medicine, aspirin-triggered resolvin D1 is being explored for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis, cardiovascular diseases, and cancer . In industry, it is used in the development of anti-inflammatory drugs and nutraceuticals .
Vergleich Mit ähnlichen Verbindungen
Aspirin-getriggertes Resolvin D1 gehört zu einer breiteren Familie von spezialisierten Lipid-Mediatoren zur Auflösung von Entzündungen, zu denen Resolvin D1, Resolvin D2 und Protectin D1 gehören. Diese Verbindungen haben ähnliche entzündungshemmende und proauflösende Eigenschaften, unterscheiden sich jedoch in ihren biosynthetischen Wegen und spezifischen molekularen Zielen. Aspirin-getriggertes Resolvin D1 ist einzigartig in seiner Bildung durch die Einwirkung von Aspirin auf die Cyclooxygenase-2, was zu einem eindeutigen Epimer mit erhöhter Stabilität und Bioaktivität führt .
Liste ähnlicher Verbindungen:- Resolvin D1
- Resolvin D2
- Protectin D1
- Resolvin E1
- Resolvin E2
Aspirin-getriggertes Resolvin D1 zeichnet sich durch seinen einzigartigen biosynthetischen Weg und seine starken entzündungshemmenden Eigenschaften aus, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen bei verschiedenen entzündlichen Erkrankungen macht .
Eigenschaften
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWTWACQMDFHJG-BJEBZIPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















